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Compound Name: (methoxycarbonyl)phenylboronic
acid
Cat. No.: B1593219
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An In-Depth Technical Guide to 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Introduction: A Versatile Building Block in Modern
Synthesis

4-Chloro-3-(methoxycarbonyl)phenylboronic acid (CAS No. 874219-45-1) is a highly
functionalized arylboronic acid that has emerged as a crucial intermediate in organic synthesis
and medicinal chemistry.[1][2] Its strategic substitution pattern, featuring a chloro group, a
methoxycarbonyl ester, and the reactive boronic acid moiety, makes it an invaluable tool for the
construction of complex molecular architectures. This guide provides a comprehensive
technical overview of its properties, synthesis, purification, and core applications, with a
particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—
a cornerstone of modern carbon-carbon bond formation.[3][4]

The presence of orthogonal functional groups allows for selective, stepwise modifications. The
boronic acid is primed for cross-coupling, the ester group can be hydrolyzed or amidated, and
the chloro substituent offers an additional site for nucleophilic substitution or a secondary
cross-coupling event. This inherent versatility has positioned the compound as a key building
block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][5]

Physicochemical and Structural Properties
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The compound is typically supplied as a white to off-white crystalline solid.[1][6] Its stability and
solubility in common organic solvents facilitate its use across a wide range of reaction
conditions.[1]

Property Value Reference
CAS Number 874219-45-1 [1][6][7]
Molecular Formula CsHsBCIlOa [11161[7]
Molecular Weight 214.41 g/mol [1][6]17]

White to off-white crystalline
Appearance _ [11[6]
powder/solid

Melting Point ~138 °C [1][6]

Purity Typically =297% [1][6]17]
COC(=0)C1=CC(B(0)0O)=CC=

SMILES [8]
cicl

Synthesis and Purification Strategies
A General Synthetic Workflow

While proprietary synthesis routes may vary, a common and logical approach to synthesizing
substituted arylboronic acids involves a lithium-halogen exchange followed by electrophilic
trapping with a borate ester. The workflow begins with a suitably substituted dihaloarene.

The causality for this pathway is rooted in the high reactivity of organolithium reagents, which
readily undergo metal-halogen exchange with aryl bromides or iodides at low temperatures.
The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron
atom of the trialkyl borate. Subsequent acidic workup hydrolyzes the borate ester to yield the
final boronic acid.
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Step 1: Lithiation

Starting Material:
Methyl 2-chloro-5-bromobenzoate

)

Reaction Conditions:
- Anhydrous THEF, -78 °C
- n-Butyllithium (n-BuLi)

'

Intermediate:
Aryllithium Species

Step 2: ]%)rylation

Electrophilic Trap:
Trimethyl Borate B(OMe)3

'

Intermediate:
Borate Ester Complex

Step 3: Hirdrolysis

Reaction Conditions:
Aqueous Acidic Workup (e.g., HCI)

'

Final Product:
4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Click to download full resolution via product page

Caption: General Synthetic Workflow for Arylboronic Acids.
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Protocol for Purification

The purification of boronic acids requires careful consideration, as they can form cyclic, trimeric
anhydrides known as boroxines, especially upon heating or under vacuum.[9] This dehydration
is reversible, but the presence of both forms can complicate analysis.

Method 1: Recrystallization Recrystallization is often the most effective method for obtaining

high-purity material.

e Solvent Selection: Dissolve the crude solid in a minimal amount of a hot solvent in which it is
soluble (e.g., ethyl acetate).[10]

» Precipitation: Slowly add a non-solvent in which the boronic acid is insoluble (e.g., hexane)
until turbidity persists.[10]

o Crystallization: Allow the solution to cool slowly to room temperature, followed by further
cooling in an ice bath to maximize crystal formation.

e |solation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-
solvent, and dry under a stream of inert gas rather than high vacuum to minimize boroxine
formation.[9]

Method 2: Acid-Base Extraction This method leverages the acidic nature of the boronic acid to
separate it from neutral organic impurities.[11]

» Dissolution: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl
acetate).

o Base Extraction: Extract the organic layer with an agueous base solution (e.g., 1M NaOH).
The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into

the aqueous layer.
o Separation: Separate the aqueous layer containing the boronate salt.

 Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid
(e.g., 2M HCI) until the boronic acid precipitates out of solution.
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« |solation: Collect the purified solid by vacuum filtration, wash with cold water to remove
residual salts, and dry.

The Suzuki-Miyaura Reaction: A Core Application

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon
bond between an organoboron species and an organohalide (or triflate), catalyzed by a
palladium(0) complex.[4] 4-Chloro-3-(methoxycarbonyl)phenylboronic acid is an excellent
coupling partner in these reactions.[1][2]

The Catalytic Cycle

The mechanism is a well-established catalytic cycle involving three key steps: oxidative
addition, transmetalation, and reductive elimination.[3] The choice of base is critical; it activates
the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation
step.[4][12]

Base (e.g., K2CO3)

Regenerates
Catalyst Pd(0)L2
(Active Catalyst)

Ar-Ar' Reductive
(Coupled Product) Elimination
+ [R-BOH)]" . +Ar-X Oxidative ArX
L Addition (Organohalide)

A

[R-B(OH)s |- + Base R-B(OH):

(Activated ‘ate’ complex) (Our Topic Compound)

Click to download full resolution via product page
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Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Exemplary Experimental Protocol

This protocol describes a general procedure for coupling 4-Chloro-3-
(methoxycarbonyl)phenylboronic acid with a generic aryl bromide. Self-validation principle:
The success of this reaction relies on the rigorous exclusion of oxygen, which can deactivate
the Pd(0) catalyst, and the use of anhydrous solvents.

o Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-
Chloro-3-(methoxycarbonyl)phenylboronic acid (1.2 eq.), the aryl bromide (1.0 eq.), and
the base (e.g., K2COs3, 2.5 eq.).

o Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or
Nitrogen) for 15-20 minutes. This is a critical step to prevent catalyst oxidation.

» Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium
catalyst (e.g., Pd(PPhs)s, 2-5 mol%). Then, add the degassed solvent system (e.g., a mixture
of Toluene and Ethanol or Dioxane and Water).

» Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the
reaction progress by TLC or LC-MS.

e Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude residue by flash column chromatography on silica
gel to yield the desired biaryl product.

Significance in Drug Discovery

Boronic acids and their derivatives are no longer considered mere synthetic intermediates but
are recognized as important pharmacophores.[13][14] The approval of drugs like Bortezomib
(Velcade), a proteasome inhibitor for treating multiple myeloma, has paved the way for
increased interest in boron-containing compounds in medicine.[13][14]
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4-Chloro-3-(methoxycarbonyl)phenylboronic acid serves as a key starting material for
synthesizing molecules with the biaryl scaffold, a privileged structure in many biologically active
compounds. The chloro and methoxycarbonyl substituents are not just passive handles; they
actively modulate the physicochemical properties of the final molecule.[15]

e Chloro Group: Increases lipophilicity, which can enhance membrane permeability. It can also
participate in halogen bonding, a specific type of non-covalent interaction with biological
targets.

o Methoxycarbonyl Group: Can act as a hydrogen bond acceptor. It can also be readily
hydrolyzed to the corresponding carboxylic acid, providing a handle for salt formation to
improve solubility or to form key interactions with basic residues in a protein's active site.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed. Organoboronic acids
are generally considered to be of low toxicity, but they can cause irritation.[16]

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
goggles, a lab coat, and chemical-resistant gloves.[16][17]

« Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
[17] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[18]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] For
long-term stability and to prevent dehydration to the boroxine, it is advisable to store under
an inert atmosphere.[17]

e Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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